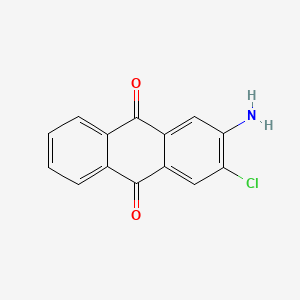

2-Amino-3-chloroanthraquinone

Beschreibung

Historical Context and Evolution of Research on Substituted Anthraquinones

The journey of anthraquinones began in 1840 when the French chemist Laurent first synthesized the parent compound, anthraquinone (B42736), by oxidizing anthracene. nih.gov Initially named "anthracenuse," it was later termed "oxanthracen" by Anderson. nih.gov The name "anthraquinone," which is used today, was proposed by Graebe and Libermann in 1868. nih.govwikipedia.org Their work also established the structural relationship between anthraquinone and the natural dye alizarin (B75676), which they synthesized from anthracene. nih.govwikipedia.org This breakthrough was pivotal, launching the industrial production of alizarin and sparking extensive research into anthraquinone chemistry. wikipedia.org

The initial focus of anthraquinone research was heavily centered on the development of dyes and pigments. colab.ws This led to the creation of a wide array of disperse, cationic, and vat dyes. colab.ws The systematic exploration of these compounds from the late 19th century until the 1980s significantly contributed to the methodologies for synthesizing various anthraquinone derivatives. colab.ws

Over time, the applications of anthraquinones expanded beyond colorants. Researchers discovered their diverse biological activities, leading to their use in medicine and agriculture. nih.govcolab.ws For instance, several anthraquinone derivatives are now used as anticancer agents, including clinically approved drugs like doxorubicin (B1662922) and mitoxantrone. nih.gov The structural core of anthraquinone has proven to be a versatile scaffold for modifications, allowing for the development of new compounds with specific therapeutic properties. nih.gov The ongoing research in this area is fueled by the need to address challenges like drug-resistant cancers. nih.gov

Significance within Anthraquinone Chemistry and Derivative Studies

2-Amino-3-chloroanthraquinone holds a specific position within the vast family of anthraquinone derivatives. Its significance lies primarily in its role as an intermediate in the synthesis of more complex molecules, particularly dyes and pigments. scribd.com The presence of both an amino and a chloro substituent on the anthraquinone core makes it a versatile building block. These functional groups can be independently or sequentially modified, allowing for the creation of a diverse range of structures.

The synthesis of this compound itself has been a subject of study. One method involves the reaction of 2,3-dichloroanthraquinone (B180593) where one chlorine atom is replaced by an amino group. scribd.com Another approach starts from 1-bromo-2-amino-4-chloroanthraquinone, which is treated with reducing agents like zinc dust in an alkaline solution to replace the bromine and one chlorine atom with hydrogen, yielding this compound. google.com A patent from 1929 describes a process for preparing aminoanthraquinones, including this compound, by treating halogenated aminoanthraquinones with reducing agents in the presence of alkali or alkaline earth metal hydroxides. google.com

The reactivity of the substituents in this compound is a key aspect of its utility. The amino group can undergo reactions such as diazotization, which allows for the introduction of various other functional groups. colab.ws The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities. colab.ws

Scope of Current Academic Investigations and Research Directions

Current research involving anthraquinone derivatives, including structures related to this compound, is multifaceted and spans several scientific disciplines.

A significant area of investigation remains in the development of novel therapeutic agents. nih.gov Researchers are designing and synthesizing new anthraquinone analogues to target specific biological pathways involved in diseases like cancer. nih.gov Structure-activity relationship (SAR) studies are crucial in this context, aiming to understand how different substituents on the anthraquinone scaffold influence biological activity. nih.gov

The unique photophysical and redox properties of anthraquinones continue to attract attention. colab.ws These properties are being explored for applications in materials science, such as the development of new luminophores and photochromic materials. colab.ws The absorption and emission spectra of substituted anthraquinones are sensitive to their chemical environment, a phenomenon that is being studied for potential sensor applications. researchgate.net

Furthermore, there is a growing interest in the development of more sustainable and efficient synthetic methods for producing anthraquinone derivatives. scirp.org This includes the use of greener catalysts and reaction conditions to minimize environmental impact. google.com One-pot syntheses and methods that avoid the use of heavy metals are areas of active research. scirp.orggoogle.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOJFUJVEWWUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870407 | |

| Record name | 9,10-Anthracenedione, 2-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-46-8 | |

| Record name | 2-Amino-3-chloro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chloroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-amino-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-chloroanthracene-9,10-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6J38JT63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 3 Chloroanthraquinone and Its Analogs

Classical Synthesis Routes to Substituted Aminoanthraquinones

Classical methods for the synthesis of aminoanthraquinones have been established for decades and often involve multi-step processes.

A primary and widely used method for introducing an amino group onto the anthraquinone (B42736) core is through the reduction of a corresponding nitroanthraquinone. This approach is foundational in the synthesis of many aminoanthraquinone derivatives. The synthesis of 2-amino-3-chloroanthraquinone via this pathway typically starts with the nitration of a substituted anthraquinone, followed by the reduction of the nitro group.

For instance, the synthesis can commence from 2-chloroanthraquinone, which is first nitrated to yield a mixture of nitro-isomers. The desired 3-chloro-2-nitroanthraquinone is then isolated and subsequently reduced to form this compound. A common reducing agent for this transformation is sodium sulfide (B99878) or sodium hydrosulfide (B80085) in an aqueous or alcoholic solution. This process is often referred to as the "sulfide reduction" method.

Table 1: Example of Reduction-Based Synthesis

| Starting Material | Reagents | Product | Typical Yield |

|---|

This pathway is advantageous due to the relatively low cost of the reagents and the high yields often achieved. However, the initial nitration step can sometimes lack regioselectivity, leading to mixtures of isomers that require separation.

Deamination reactions provide an alternative route to halogenated aminoanthraquinones. This method typically involves the diazotization of a diaminoanthraquinone, followed by a Sandmeyer-type reaction to replace one of the amino groups with a halogen.

Starting from a readily available diaminoanthraquinone, one amino group is selectively diazotized and then substituted by a chlorine atom. For example, starting with 2,3-diaminoanthraquinone, a selective mono-diazotization can be performed, followed by treatment with a copper(I) chloride catalyst to introduce the chloro-substituent, yielding this compound. The selectivity of the mono-diazotization is a critical factor in this approach.

The direct replacement of a halogen atom on the anthraquinone scaffold with an amino group via nucleophilic aromatic substitution is another classical approach. This method is particularly useful when the corresponding halogenated anthraquinone is readily available.

In the context of this compound synthesis, this could involve the reaction of 2,3-dichloroanthraquinone (B180593) with an aminating agent. Typically, this reaction is carried out at high temperatures and pressures, often in the presence of a catalyst or a phase-transfer agent to facilitate the substitution. The reactivity of the halogen atoms on the anthraquinone ring is influenced by the presence of other substituents and their positions. The electron-withdrawing nature of the quinone carbonyl groups activates the ring towards nucleophilic attack.

Advanced Catalytic Synthetic Approaches

Modern synthetic chemistry has introduced more efficient and selective catalytic methods for the synthesis of aminoanthraquinones.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. This methodology has been successfully applied to the synthesis of substituted aminoanthraquinones.

The Buchwald-Hartwig amination involves the reaction of a haloanthraquinone with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, 2,3-dichloroanthraquinone could be selectively mono-aminated using this approach. The choice of ligand is crucial for achieving high yields and selectivity. Commonly used ligands include bulky, electron-rich phosphines such as Xantphos or DavePhos. The reaction is typically carried out in a non-polar aprotic solvent like toluene (B28343) or dioxane.

Table 2: Buchwald-Hartwig Amination for Aminoanthraquinone Synthesis

| Aryl Halide | Amine | Catalyst/Ligand | Product |

|---|

This method offers the advantage of milder reaction conditions compared to classical nucleophilic substitution and often provides higher selectivity.

Copper-catalyzed amination reactions, often referred to as Ullmann condensations, represent another significant catalytic approach for the synthesis of aminoanthraquinones. These methods are often more cost-effective than palladium-catalyzed systems.

The copper-mediated synthesis of this compound would typically involve the reaction of 2,3-dichloroanthraquinone with an ammonia (B1221849) source in the presence of a copper catalyst. The catalyst can be copper powder, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts (e.g., CuSO4). The reaction often requires a base, such as potassium carbonate, and is typically performed at elevated temperatures. The use of ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, can significantly improve the efficiency of the reaction.

Recent advancements have led to the development of more efficient copper-catalyzed systems that can operate under milder conditions. These improved methods often provide better yields and selectivity, making them an attractive alternative to both classical methods and palladium-catalyzed reactions.

Chemical Reactivity and Derivatization of 2 Amino 3 Chloroanthraquinone

Electrophilic and Nucleophilic Substitution Reactions of the Anthraquinone (B42736) Core

The anthraquinone core of 2-amino-3-chloroanthraquinone is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two carbonyl groups. These groups withdraw electron density from the aromatic rings, making them less susceptible to attack by electrophiles. However, the presence of the activating amino group at the 2-position can direct electrophiles to specific locations on the ring system, although harsh reaction conditions are often required. Substituents on the benzene (B151609) ring influence the position of subsequent substitutions, with activating groups typically directing ortho- and para-, while deactivating groups direct to the meta-position. libretexts.org

Conversely, the electron-deficient nature of the anthraquinone nucleus makes it susceptible to nucleophilic aromatic substitution, particularly on rings bearing electron-withdrawing groups. While aryl halides are generally inert to common nucleophilic substitution conditions, the presence of activating groups, such as nitro or carbonyl functions, can facilitate these reactions. pressbooks.pubyoutube.com In the case of this compound, the chloro substituent itself can be the site of nucleophilic attack, a reaction pattern that is central to its derivatization.

Reactions Involving the Amino Functionality

The amino group at the 2-position is a primary site of reactivity, allowing for a variety of chemical transformations to introduce new functional groups and extend the molecular framework.

Acylation and Benzoylation Reactions

The primary amino group of this compound can be readily acylated or benzoylated to form the corresponding amides. These reactions are typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base or a suitable solvent.

For instance, the acylation of similar aminoanthraquinone compounds can be achieved by reacting them with an excess of an acid anhydride, like acetic anhydride, in the presence of a catalyst such as sodium acetate. The reaction mixture is typically heated to ensure completion.

| Reactant | Acylating Agent | Catalyst/Solvent | Temperature | Product |

| Aminoanthraquinone | Acetic Anhydride | Sodium Acetate | 100 °C | Acetylaminoanthraquinone |

Similarly, benzoylation can be accomplished by treating the aminoanthraquinone with benzoyl chloride. This reaction is often performed in a high-boiling solvent like nitrobenzene (B124822) or in the presence of a base such as pyridine (B92270) to neutralize the hydrogen chloride byproduct.

| Reactant | Benzoylating Agent | Solvent/Base | Temperature | Product |

| Aminoanthraquinone | Benzoyl Chloride | Pyridine | Reflux | Benzoylaminoanthraquinone |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations.

One of the most important reactions of aryl diazonium salts is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH), typically in the presence of a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method for introducing a variety of functional groups onto the anthraquinone skeleton that might not be accessible through direct substitution methods.

Another key reaction of diazonium salts is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. This reaction is the basis for the synthesis of a vast array of azo dyes. ijirset.comgoogle.com The diazotized this compound can be coupled with various aromatic compounds to produce a range of colored substances.

| Starting Material | Reagents for Diazotization | Subsequent Reaction | Key Reagents for Transformation | Product Type |

| This compound | NaNO₂, HCl (aq) | Sandmeyer Reaction | CuCl / CuBr / CuCN | Aryl Halide / Nitrile |

| This compound | NaNO₂, H₂SO₄ (aq) | Azo Coupling | Electron-rich Aromatic Compound | Azo Dye |

Condensation Reactions with the Amino Group

The amino group of this compound can participate in condensation reactions with carbonyl compounds, particularly those with active methylene (B1212753) groups. A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group in the presence of a basic catalyst. purechemistry.org While direct examples with this compound are not prevalent in readily available literature, the amino group can act as a catalyst or a reactant in similar condensation chemistries. For instance, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene reagents can lead to the formation of substituted nicotinates. nih.gov

Reactivity of the Chloro Substituent

The chlorine atom at the 3-position is also a site for chemical modification, primarily through nucleophilic substitution reactions.

Halogen Exchange Reactions for Further Functionalization

The chloro group in this compound can potentially be replaced by other halogens, such as fluorine or iodine, through a halogen exchange reaction. These reactions typically require specific catalysts and conditions. For instance, the conversion of an aryl chloride to an aryl fluoride (B91410) can be achieved using an alkali metal fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent. Similarly, the introduction of an iodine atom can be accomplished using an iodide salt, sometimes in the presence of a copper catalyst. Such transformations would yield novel 2-amino-3-fluoroanthraquinone or 2-amino-3-iodoanthraquinone derivatives, which could serve as precursors for further synthetic elaborations. While specific examples for this compound are not widely reported, the general principles of halogen exchange on aromatic rings are well-established.

Cross-Coupling Strategies for Carbon-Carbon Bond Formation

The presence of a halogen substituent on the anthraquinone scaffold of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar halogenated anthraquinones in various cross-coupling reactions provides a strong basis for predicting its behavior. These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. researchgate.netorganic-chemistry.orglibretexts.org For this compound, a potential Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid to introduce a new aryl or vinyl group at the C-3 position. The general reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to improve catalytic activity. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In the context of this compound, this would entail its reaction with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C-3 position, leading to a vinyl-substituted aminoanthraquinone derivative. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield a 3-alkynyl-2-aminoanthraquinone derivative. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. wikipedia.org Studies on similar substrates, such as 2-amino-3-bromopyridines, have demonstrated the successful application of the Sonogashira coupling. semanticscholar.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). organic-chemistry.org this compound could potentially be coupled with various organostannanes to introduce a wide range of organic substituents at the C-3 position. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organic halide with an organozinc compound. wikipedia.org The Negishi coupling is known for its high reactivity and the ability to form carbon-carbon bonds between sp2- and sp3-hybridized carbon atoms. The reaction of this compound with an organozinc reagent would provide another versatile route to functionalized derivatives.

A summary of potential cross-coupling partners for this compound is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Resulting C-C Bond |

| Suzuki-Miyaura | Organoboron Reagent | Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl |

| Stille | Organotin Reagent | Aryl-Alkyl/Aryl/Vinyl |

| Negishi | Organozinc Reagent | Aryl-Alkyl/Aryl/Vinyl |

Redox Chemistry and Electrochemical Behavior of this compound

The electrochemical properties of anthraquinone and its derivatives are of significant interest due to their involvement in biological electron transfer processes and their application in electrochemical sensors and dye-sensitized solar cells. aau.dkresearchgate.net The redox behavior of this compound is primarily governed by the quinone moiety, which can undergo reversible two-electron reduction. The presence of the amino and chloro substituents, however, can significantly influence the redox potentials and the stability of the resulting radical ions.

The electrochemical behavior of anthraquinone derivatives is typically studied using cyclic voltammetry (CV). researchgate.netresearchgate.net In aprotic media, anthraquinones generally exhibit two separate one-electron reduction peaks, corresponding to the formation of a radical anion (semiquinone) and a dianion. nih.gov The potentials of these redox events are sensitive to the nature and position of the substituents on the anthraquinone core.

Electron-donating groups, such as the amino group, are known to increase the electron density within the aromatic system. nih.gov This increased electron density generally makes the reduction of the quinone moiety more difficult, resulting in a cathodic (more negative) shift of the reduction potentials. nih.gov Conversely, electron-withdrawing groups, like the chloro group, are expected to facilitate reduction, leading to an anodic (more positive) shift in the reduction potentials. The net effect of both substituents on the redox potential of this compound would be a combination of these opposing influences.

In addition to the reduction of the quinone system, the amino group itself can undergo oxidation. nih.gov The oxidation potential of the amino group is also influenced by the electronic properties of the other substituents on the anthraquinone ring.

The electrochemical properties of various substituted anthraquinones are summarized in the table below, illustrating the influence of different functional groups on their redox potentials.

| Compound | Redox Process | Potential (V) vs. Ref. | Comments |

| Anthraquinone | 1st Reduction | E₁/₂ = -0.86 | vs. Fc/Fc⁺ in MeCN |

| 2nd Reduction | E₁/₂ = -1.45 | vs. Fc/Fc⁺ in MeCN | |

| 1-Aminoanthraquinone (B167232) | 1st Reduction | E₁/₂ = -1.01 | vs. Fc/Fc⁺ in MeCN, Cathodic shift due to NH₂ group |

| 2nd Reduction | E₁/₂ = -1.63 | vs. Fc/Fc⁺ in MeCN | |

| Oxidation | Eₚₐ = +1.10 | vs. Fc/Fc⁺ in MeCN, Irreversible oxidation of NH₂ group | |

| 1,4-Diaminoanthraquinone | 1st Reduction | E₁/₂ = -1.16 | vs. Fc/Fc⁺ in MeCN, Further cathodic shift |

| 2nd Reduction | E₁/₂ = -1.82 | vs. Fc/Fc⁺ in MeCN | |

| 1st Oxidation | E₁/₂ = +0.55 | vs. Fc/Fc⁺ in MeCN, Reversible oxidation | |

| 2nd Oxidation | E₁/₂ = +0.85 | vs. Fc/Fc⁺ in MeCN, Reversible oxidation |

Note: The data presented is based on studies of related anthraquinone derivatives and is intended to be illustrative of the expected electrochemical behavior. Actual values for this compound may vary.

Advanced Spectroscopic Characterization and Structural Analysis in 2 Amino 3 Chloroanthraquinone Research

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and providing a unique "molecular fingerprint" of a compound. For 2-Amino-3-chloroanthraquinone, the spectra are expected to exhibit characteristic vibrational modes corresponding to its anthraquinone (B42736) core, amino group, and chloro-substituent.

While specific experimental spectra for this compound are not detailed in the available research, analysis of related substituted anthraquinones allows for the prediction of key vibrational bands. researchgate.netscribd.com The FT-IR and Raman spectra would be complementary, with some modes being more prominent in one technique than the other due to molecular symmetry and selection rules. researchgate.net

Expected Characteristic Vibrational Frequencies:

N-H Stretching: The amino group (-NH₂) would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: The two carbonyl groups (C=O) of the anthraquinone skeleton are expected to produce strong absorption bands in the IR spectrum, typically between 1650 and 1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond would exhibit a characteristic stretching vibration in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹.

Low-Frequency Modes: The low-frequency region of the Raman spectrum (below 200 cm⁻¹) can provide information on lattice vibrations and whole-molecule movements in the solid state, offering a "second fingerprint region" for distinguishing structurally similar compounds. teledynevisionsolutions.com

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate and assign these vibrational frequencies with high accuracy, correlating them with experimental data. researchgate.netscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure by probing the chemical environment of ¹H (proton) and ¹³C nuclei.

No specific experimental ¹H or ¹³C NMR spectral data for this compound are available in the surveyed literature. However, the expected chemical shifts can be predicted based on the structure and known effects of substituents on aromatic systems. pdx.eduacs.org The electron-withdrawing nature of the carbonyl and chloro groups, combined with the electron-donating amino group, creates a distinct electronic environment for each nucleus.

Predicted ¹H NMR Analysis:

The molecule has six aromatic protons and two amino protons.

The protons on the unsubstituted benzene (B151609) ring would likely appear as a complex multiplet.

The two protons on the substituted ring are expected to be distinct singlets or doublets, with their chemical shifts influenced by the adjacent amino and chloro groups.

The amino group protons (-NH₂) would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Predicted ¹³C NMR Analysis:

Due to molecular asymmetry, 14 distinct signals are expected, one for each carbon atom.

The two carbonyl carbons (C9, C10) would be the most downfield shifted, appearing in the range of 180-190 ppm.

The carbon atom bonded to the amino group (C2) would be shifted upfield compared to a standard aromatic carbon, while the carbon bonded to the chlorine atom (C3) would be shifted downfield.

The remaining aromatic carbons would appear in the typical range of 110-150 ppm.

The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, is a powerful tool for calculating theoretical NMR chemical shifts, which can then be compared with experimental results for definitive structural confirmation. researchgate.netacs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to confirm the molecular weight and to study the fragmentation pathways of a molecule, which aids in its structural identification. The nominal molecular weight of this compound (C₁₄H₈ClNO₂) is 257.67 g/mol . scbt.com High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

Electrospray ionization (ESI) is a soft ionization technique often used for such compounds, typically yielding protonated molecules or other adducts. upce.cz Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

Table 4.3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu Data calculated using CCSbase and based on the compound's structure.

| Adduct Ion | Calculated m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 258.03163 | 152.1 |

| [M+Na]⁺ | 280.01357 | 164.2 |

| [M+K]⁺ | 295.98751 | 157.8 |

| [M+NH₄]⁺ | 275.05817 | 172.2 |

| [M-H]⁻ | 256.01707 | 157.9 |

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve characteristic losses, such as the sequential loss of two carbonyl (CO) groups, elimination of the chlorine radical (Cl•), or loss of hydrogen cyanide (HCN) from the amino-substituted ring.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The anthraquinone core is a well-known chromophore, and its electronic spectrum is modified by the attached amino (-NH₂) and chloro (-Cl) groups, which act as auxochromes.

The spectrum is expected to show two main types of electronic transitions:

π → π transitions:* These are high-energy, high-intensity absorptions associated with the conjugated π-system of the aromatic rings.

n → π transitions:* These are lower-energy, lower-intensity absorptions involving the non-bonding electrons on the oxygen atoms of the carbonyl groups.

The presence of the electron-donating amino group typically causes a bathochromic (red) shift in the absorption bands, moving them to longer wavelengths. A study on anthraquinone derivatives notes that the absorption and emission spectra undergo a bathochromic displacement depending on the position and nature of the substituents. researchgate.net For this compound, research indicates that its fluorescence properties are sensitive to the polarity of the medium, with a decrease observed as the solvent polarity decreases. researchgate.net

Table 4.4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| π → π | HOMO to LUMO | UV to near-Visible (e.g., 250-400 nm) | High molar absorptivity (intense band) |

| n → π | Non-bonding (C=O) to LUMO | Visible (e.g., >400 nm) | Low molar absorptivity (weak band), often appears as a shoulder |

| Intramolecular Charge Transfer (ICT) | From amino group to anthraquinone core | Visible | Contributes to the color of the compound; highly solvent-dependent |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Peculiarities

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. biologiachile.cl It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions in the crystal lattice.

A single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, such an analysis would be expected to reveal several key structural features:

Planarity: The three fused rings of the anthraquinone core are expected to be nearly planar.

Bond Lengths: The C=O, C-C, C-N, and C-Cl bond lengths could be precisely measured and compared to theoretical values to understand the electronic effects of the substituents.

Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. Pi-stacking interactions between the aromatic ring systems would also be expected to play a significant role in the crystal structure.

Crystal System: The analysis would determine the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and periodic arrangement of the molecules in the crystal. biologiachile.clnih.gov

This detailed structural information is invaluable for understanding the compound's physical properties, such as melting point and solubility, and for rationalizing its behavior in applications like dyeing, where solid-state properties are critical.

Theoretical and Computational Investigations of 2 Amino 3 Chloroanthraquinone

Density Functional Theory (DFT) Studies of Electronic Structure, Geometry, and Stability

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering precise information on molecular geometry, vibrational modes, and electronic structure. researchgate.net For anthraquinone (B42736) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G++(d,p), are used to optimize the molecular structure and compute harmonic resonance frequencies. researchgate.net

Table 1: Calculated Geometric Parameters of an Anthraquinone Derivative (ACAQ) using DFT

| Structural Parameters | 6-311G++(d,p) | CC-PVDZ |

| Bond Lengths (Å) | ||

| C1-C2 | 1.408 | 1.411 |

| C2-C3 | 1.378 | 1.381 |

| C9-O1 | 1.229 | 1.232 |

| C1-N1 | 1.375 | 1.378 |

| C5-Cl1 | 1.745 | 1.748 |

| Bond Angles (°) | ||

| C2-C1-C9a | 120.4 | 120.5 |

| C1-C2-C3 | 120.9 | 120.8 |

| C1-N1-H1 | 119.5 | 119.4 |

| Dihedral Angles (°) | ||

| C2-C1-N1-H1 | 179.8 | 179.9 |

| Note: Data for 1-Amino-5-chloroanthraquinone (ACAQ) is presented as a representative example of DFT calculations on a related molecule. scribd.com The table showcases the level of detail obtained from such theoretical studies. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited-state properties of molecules, including the prediction of UV-Vis absorption spectra. researchgate.netmdpi.com This technique calculates excitation energies, oscillator strengths, and wavelengths of maximum absorption (λmax), providing insights into the electronic transitions occurring within the molecule. researchgate.netgaussian.com For anthraquinone derivatives, TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-31G(d,p), have proven reliable in predicting λmax, especially when solvent effects are included in the model. researchgate.net

The UV-Vis spectrum of a molecule is characterized by electronic transitions, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net TD-DFT simulations can accurately model these transitions and the resulting absorption bands. mdpi.com The accuracy of these predictions can be benchmarked against experimental spectra, with studies showing that methodologies like M06-2X/def2-TZVP/PCM offer a strong correlation with experimental data for various organic molecules. rsc.org For high-throughput virtual screening, a balance between computational cost and accuracy is crucial, making methods like M06-2X/6-31G(d)/PCM a practical choice. rsc.org The theoretical prediction of UV-Vis spectra is not only valuable for identifying and characterizing compounds but also for understanding their photophysical properties and potential applications in areas like photovoltaics. nih.gov

Table 2: Predicted UV-Vis Spectral Data for a Representative Organic Molecule

| Excitation | Wavelength (nm) | Oscillator Strength (f) |

| 1 | 284.45 | 0.0002 |

| 2 | 192.80 | 0.5035 |

| 3 | 154.07 | 0.0061 |

| Note: This table illustrates the type of data generated from a TD-DFT calculation, showing the predicted wavelength and intensity of electronic transitions. gaussian.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) analysis is a critical tool in computational chemistry for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions, representing the ability to donate and accept electrons, respectively. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability and reactivity. researchgate.net A smaller energy gap generally signifies higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.netresearchgate.net

From the energies of the HOMO and LUMO, various chemical reactivity indices can be derived, including chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.comajchem-a.com These parameters provide a quantitative measure of a molecule's reactivity and can be used to predict the sites of electrophilic and nucleophilic attack. ajchem-a.com For large and complex molecules, where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to pinpoint the locality of chemical reactivity. nih.gov FMO analysis is widely used to predict the reactive sites of molecules, understand charge transfer processes, and assess their potential biological activity. researchgate.nettandfonline.com

Table 3: Calculated FMO Properties and Reactivity Descriptors

| Parameter | Value (eV) |

| E_HOMO | -6.23 |

| E_LUMO | -3.04 |

| HOMO-LUMO Gap (ΔE) | 3.19 |

| Ionization Potential (I) | 6.23 |

| Electron Affinity (A) | 3.04 |

| Chemical Potential (μ) | -4.635 |

| Hardness (η) | 1.595 |

| Softness (S) | 0.627 |

| Electronegativity (χ) | 4.635 |

| Electrophilicity Index (ω) | 6.74 |

| Note: The values presented are hypothetical and for illustrative purposes to show the range of parameters derived from FMO analysis. |

Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods, particularly DFT, are extensively used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely employed DFT-based approach for calculating NMR chemical shifts with a high degree of accuracy. acs.org These calculations can provide valuable insights into the electronic environment of individual atoms within a molecule.

Table 4: Representative Calculated NMR Chemical Shifts

| Atom | Calculated Chemical Shift (ppm) |

| C1 | 125.3 |

| C2 | 145.8 |

| C3 | 118.9 |

| C4 | 130.1 |

| H (on NH2) | 7.5 |

| Note: These values are hypothetical and serve to illustrate the output of GIAO NMR calculations. |

Molecular Dynamics Simulations for Solution-Phase Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational preferences of molecules in solution. longdom.org By simulating the motion of atoms over time, MD can provide insights into the flexibility of a molecule and the influence of the solvent environment on its structure. nih.gov For molecules with rotatable bonds, such as the amino group in 2-amino-3-chloroanthraquinone, MD simulations can explore the potential energy surface and identify the most stable conformations in a particular solvent.

While specific MD simulation studies on this compound were not found in the search results, the methodology is widely applied to various organic molecules, including peptides and other bioactive compounds. nih.govuzh.ch These simulations can reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect the conformational equilibrium. rsc.orgnih.gov The results from MD simulations can complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. tandfonline.com

Photophysical Properties and Photochemistry of 2 Amino 3 Chloroanthraquinone and Its Derivatives

Absorption and Emission Characteristics in Various Solvents and Environments

The absorption and emission spectra of anthraquinone (B42736) derivatives are highly sensitive to the nature and position of substituents, as well as the polarity of the surrounding solvent medium. The introduction of an electron-donating amino group generally leads to a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted anthraquinone. This is attributed to the charge transfer (CT) character of the transition, where electron density is moved from the amino group to the electron-accepting anthraquinone core upon excitation.

For 2-aminoanthraquinone, the photophysical properties have been shown to be significantly influenced by solvent polarity. In nonpolar solvents, the molecule may adopt a less planar conformation, which can affect the extent of conjugation and, consequently, the absorption and emission wavelengths. As solvent polarity increases, the stabilization of the polar intramolecular charge transfer (ICT) excited state leads to a further red shift in the emission spectrum, a phenomenon known as solvatochromism. A review on 1,10-anthraquinone derivatives notes that the wavelength of maximum fluorescence of 2-amino-3-chloroanthraquinone shifts with a decrease in the polarity of the medium, though specific data is not provided researchgate.net.

The presence of a chloro group, an electron-withdrawing substituent, at the 3-position is expected to further modulate these properties. While chloro-substituted anthraquinones typically absorb in the UV range, the combined effect of the amino and chloro groups in this compound would result in an absorption profile that is red-shifted compared to chloro-anthraquinones but potentially blue-shifted relative to 2-aminoanthraquinone, due to the competing electronic effects.

To illustrate the expected solvatochromic shifts, the following table presents hypothetical absorption and emission maxima for this compound in solvents of varying polarity, based on the known behavior of related aminoanthraquinone derivatives.

| Solvent | Polarity (ET(30)) | Hypothetical Absorption Max (λabs, nm) | Hypothetical Emission Max (λem, nm) |

|---|---|---|---|

| Hexane | 31.0 | 480 | 550 |

| Toluene (B28343) | 33.9 | 485 | 565 |

| Dichloromethane | 41.1 | 495 | 590 |

| Acetonitrile | 46.0 | 500 | 620 |

| Methanol | 55.5 | 505 | 640 |

Intersystem Crossing (ISC) Efficiency and Triplet State Dynamics

Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state transitions to a triplet state. The efficiency of this process is crucial for applications such as photodynamic therapy and photoinitiation of polymerization. For anthraquinone derivatives, the ISC efficiency is highly dependent on the nature and position of substituents.

Studies on amino-substituted anthraquinones have shown that the ISC efficiency can vary significantly. For instance, some monoamino-anthraquinone derivatives exhibit negligible ISC, while certain diamino-anthraquinone derivatives show decent ISC efficiencies, with singlet oxygen quantum yields up to 33.3% ifmmi.com. The character of the lowest triplet state (T1), whether it is n-π* or π-π, plays a significant role. Generally, an n-π T1 state, often found in anthraquinones, can lead to more efficient ISC due to stronger spin-orbit coupling.

The triplet state lifetimes of aminoanthraquinone derivatives have been observed to be in the microsecond range. For example, some bis-amino substituted anthraquinones have triplet state lifetimes of approximately 2.1-5.4 µs researchgate.net. This relatively short lifetime is often attributed to the n-π* character of the T1 state.

The following table provides hypothetical triplet state properties for this compound, drawing comparisons with related compounds.

| Compound | ISC Quantum Yield (ΦISC) | Triplet State Lifetime (τT, µs) | T1 State Character |

|---|---|---|---|

| 2-Aminoanthraquinone (hypothetical) | Low | ~5-10 | Mixed n-π/π-π |

| This compound (hypothetical) | Moderate | ~1-5 | Likely n-π* enhanced by heavy atom |

| 1,5-Diaminoanthraquinone | ~0.3 | ~2.5 | n-π* |

Photo-oxidation and Photoreduction Processes in this compound Systems

Anthraquinones are well-known to participate in photo-oxidation and photoreduction reactions. In their excited triplet state, they can act as photosensitizers. Photoreduction of the anthraquinone core can occur in the presence of an electron or hydrogen donor, leading to the formation of a semiquinone radical anion or a hydroquinone. This reactivity is central to many of their applications, including in photocatalysis.

Conversely, the excited anthraquinone can initiate photo-oxidation of a substrate through several mechanisms. It can abstract a hydrogen atom or an electron from the substrate, or it can generate singlet oxygen via energy transfer from its triplet state to ground-state molecular oxygen. Singlet oxygen is a highly reactive species that can then oxidize various molecules.

For this compound, the presence of the amino group, which is susceptible to oxidation, could lead to intramolecular photoreactions or influence the interaction with external substrates. The chloro substituent can affect the redox potential of the anthraquinone core, thereby influencing the thermodynamics of electron transfer processes. The photochemical reactions of anthraquinone derivatives can be complex, with the potential for both the quinone moiety and the substituents to be involved in the redox processes .

Influence of Substituent Position and Nature on Photochemical Behavior

The photochemical behavior of anthraquinone derivatives is exquisitely controlled by the electronic properties and steric effects of their substituents, as well as their positions on the aromatic framework.

Nature of Substituents:

Electron-donating groups (e.g., -NH2): These groups generally cause a red shift in the absorption spectra and can increase the charge-transfer character of the excited state. This can influence the rates of both radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways.

Electron-withdrawing groups (e.g., -Cl): These groups can lead to a blue shift in the absorption spectrum and can increase the redox potential of the anthraquinone, making it a better electron acceptor in photochemical reactions.

Heavy atoms (e.g., -Cl, -Br): The presence of heavy atoms can significantly enhance the rate of intersystem crossing through increased spin-orbit coupling, leading to higher triplet quantum yields.

Position of Substituents: The regiochemistry of substitution is critical. For instance, substituents at the α-positions (1, 4, 5, 8) often have a more pronounced effect on the photophysical properties than those at the β-positions (2, 3, 6, 7) due to their proximity to the carbonyl groups. In this compound, both substituents are in β-positions. Their adjacent placement could lead to steric interactions that might cause a slight twisting of the substituents out of the plane of the anthraquinone ring, which in turn could affect the degree of electronic conjugation and the resulting photophysical properties.

Research on Biological Activities and Potential Biomedical Applications of 2 Amino 3 Chloroanthraquinone Derivatives

Investigation of Antimicrobial and Antifungal Activity of Anthraquinone (B42736) Analogs

The antimicrobial properties of anthraquinone derivatives are a significant area of research, with studies exploring their efficacy against a range of bacterial and fungal pathogens. The core anthraquinone structure can be modified with various functional groups, such as amino and chloro groups, which can significantly influence their biological activity.

Research has shown that anthraquinone compounds exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with cellular respiration. nih.gov The planar structure of the anthraquinone ring is thought to facilitate intercalation into the genetic material of microbes, while the substituents can interact with specific enzymes or cellular components.

Specific investigations into 2-Amino-3-chloroanthraquinone have indicated its potential as an antimicrobial agent. While extensive studies are ongoing, preliminary data has provided insight into its spectrum of activity. The minimum inhibitory concentration (MIC) is a key metric used to quantify the antimicrobial potency of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: Antimicrobial and Antifungal Activity of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 39 |

| Escherichia coli | Gram-negative Bacteria | 50 |

| Candida albicans | Fungus (Yeast) | 25 |

This table is interactive. Click on the headers to sort the data.

The data suggests that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of both an amino group and a chlorine atom on the anthraquinone scaffold is believed to contribute to its biological effects. Studies on other aminoanthraquinone derivatives have also demonstrated their potential as antimicrobial agents. acs.org For instance, certain thio-anthraquinone derivatives have shown significant inhibitory effects on the growth of Gram-positive bacteria and yeasts. researchgate.net The continuous exploration of these compounds is driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens. rsc.org

Research into Antitumoral and Anticancer Potentials of Substituted Anthraquinone Scaffolds

The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of several established anticancer drugs. Researchers have synthesized and evaluated a vast number of substituted anthraquinone derivatives for their potential to inhibit cancer cell growth. The introduction of substituents such as amino and chloro groups can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets. acs.org

Derivatives of this compound have been a subject of interest in the development of novel anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) value serving as a standard measure of potency. A lower IC₅₀ value indicates a more potent compound.

Table 2: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MOLT-4 | Acute lymphoblastic leukemia | 1.14 |

| PC-3 | Prostate cancer | 7.64 |

| AGS | Gastric adenocarcinoma | 4.02 |

This table is interactive. Click on the headers to sort the data.

The data indicates that this compound exhibits cytotoxic activity against various cancer cell lines, with notable potency against leukemia cells. The mechanisms underlying the anticancer effects of anthraquinone derivatives are multifaceted and are discussed in more detail in section 7.4. These mechanisms often involve the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and interference with key cellular processes essential for cancer cell survival. The development of new anthraquinone-based compounds remains an active area of cancer research, with the aim of discovering more effective and selective therapeutic agents. google.com

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is a crucial tool for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid. This method helps in elucidating the binding mode and estimating the binding affinity, which can guide the design and optimization of more potent and selective drug candidates.

While specific molecular docking studies for this compound were not prominently available in the reviewed literature, research on structurally related anthraquinone and heterocyclic derivatives provides valuable insights into their potential binding interactions. For instance, molecular docking studies on other novel anticancer agents have been used to predict their binding to targets like DNA topoisomerase, a key enzyme involved in DNA replication and a common target for anticancer drugs. tandfonline.com

These computational studies often reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For example, in studies of other bioactive molecules, docking simulations have shown interactions with key residues in the active sites of enzymes, providing a rationale for their inhibitory activity. tandfonline.comjddtonline.info The binding energy, calculated by the docking software, gives an estimate of the stability of the ligand-receptor complex, with a more negative value indicating a stronger interaction.

For anthraquinone derivatives, molecular docking can help to visualize how the planar ring system intercalates into the DNA double helix or how the substituents on the ring interact with the grooves of the DNA or the active site of an enzyme. Understanding these interactions at a molecular level is fundamental for the rational design of new derivatives of this compound with improved therapeutic properties.

Elucidation of Proposed Molecular Mechanisms of Biological Action (e.g., DNA Intercalation, ROS Generation)

The biological activities of this compound and its analogs are underpinned by their interactions with cellular components at the molecular level. Two of the most frequently proposed mechanisms of action for anthraquinone derivatives are DNA intercalation and the generation of reactive oxygen species (ROS).

DNA Intercalation: The planar aromatic ring system of anthraquinones allows them to insert themselves between the base pairs of the DNA double helix. This process, known as intercalation, can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell death. mdpi.com The stability of the intercalated complex can be influenced by the substituents on the anthraquinone core, which can form additional interactions with the DNA backbone or the base pairs. Some anthraquinone derivatives have been shown to stabilize the DNA duplex against melting. nih.gov The ability to interfere with DNA topology makes these compounds potent cytotoxic agents.

Reactive Oxygen Species (ROS) Generation: Many anthraquinone derivatives are redox-active molecules, meaning they can participate in electron transfer reactions within the cell. This can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. While ROS are normal byproducts of cellular metabolism, excessive levels can induce oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. researchgate.net This oxidative damage can trigger apoptotic pathways, leading to the programmed death of cancer cells. nih.gov Studies have indicated that this compound can induce apoptosis in cancer cells through the generation of ROS.

In addition to these mechanisms, research suggests that anthraquinone derivatives can also exert their effects by:

Inhibiting Protein Kinases: These enzymes play crucial roles in cell signaling and proliferation, and their inhibition can halt cancer progression.

Inducing Cell Cycle Arrest: By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating.

The multifaceted mechanisms of action of anthraquinone derivatives make them a compelling class of compounds for further investigation and development as therapeutic agents.

Advanced Research Applications of 2 Amino 3 Chloroanthraquinone in Materials Science and Technology

Development of Novel Dyes and Pigments with Specific Chromatic and Fastness Properties

2-Amino-3-chloroanthraquinone serves as a crucial intermediate in the synthesis of a wide range of dyes and pigments, prized for their brilliant colors and excellent stability. scispace.comeuropa.eu The presence of the amino and chloro substituents on the anthraquinone (B42736) core allows for a variety of chemical modifications, leading to a broad palette of colors and tailored performance characteristics. mdpi.com

Azoic Dyeing Characteristics and Performance Evaluation

In the realm of azoic dyeing, this compound is a highly valued diazo component. Azoic dyes are formed in situ on the textile fiber through the reaction of a diazonium salt (derived from an aromatic amine) with a coupling component, typically a naphthol. mdpi.com This process results in the formation of an insoluble azo dye molecule trapped within the fiber, leading to shades with excellent wash fastness. mdpi.com

Research has shown that this compound, when diazotized and coupled with various naphthols, produces very bright shades with exceptional fastness properties. researchgate.netscilit.com For instance, coupling with Naphtol AS-D yields a scarlet color, while Naphtol AS-LT produces a red-brown, and Naphtol I3GH gives a red-yellow. researchgate.netscilit.com These combinations are noted for their high light fastness and resistance to bleeding. researchgate.netscilit.com The introduction of the chlorine atom in the 3-position is particularly significant, as it contributes to the brightness of the resulting red pigments, a considerable improvement over the "muddy" shades obtained from α-aminoanthraquinone. researchgate.netscilit.com

Comparative studies have demonstrated the superior performance of dyes derived from 1-amino-3-chloroanthraquinone (a structural isomer) over those from 1-amino-4-chloroanthraquinone and 1-amino-2:4-dichloroanthraquinone in terms of light, chlorine, and soda boil fastness. scilit.com

Table 1: Azoic Dye Combinations with this compound Analogues and Their Properties

| Diazo Component | Coupling Component | Resulting Shade | Light Fastness | Chlorine Fastness | Soda Boil Fastness |

| 1-Amino-3-chloroanthraquinone | Naphtol AS | Red-brown | 7-8 | 3-4 | 2-3 |

| 1-Amino-3-chloroanthraquinone | Naphtol AS-D | Scarlet | 7-8 | 3-4 | 2-3 |

| 1-Amino-4-chloroanthraquinone | Naphtol AS | Corinth | 3-4 | 2-3 | 1-2 |

| 1-Amino-2:4-dichloroanthraquinone | Naphtol AS | Dull Brown | 3-4 | 2-3 | 1-2 |

Data sourced from studies on 1-amino-3-chloroanthraquinone, a close analogue. scilit.com

Research into Functional Dyes for Advanced Applications

Beyond traditional textile dyeing, research has focused on synthesizing functional dyes from this compound and its derivatives for more advanced applications. These dyes are designed to possess specific properties beyond coloration, such as fluorescence or reactivity, making them suitable for high-tech materials. researchgate.net

By reacting this compound with other molecules, a diverse library of dyes with tunable colors can be created. For example, coupling reactions with various arylamines can lead to a spectrum of colors from violet to green. mdpi.com The photophysical properties of these dyes, including their absorption and emission wavelengths, can be finely controlled by the choice of substituents, influencing the electronic structure of the final molecule. psu.edu This precise control over color and properties is crucial for applications in areas like optical data storage and security inks.

Organic Electronics and Photovoltaic Materials Research and Development

The electronic properties of this compound and its derivatives have made them attractive candidates for research in organic electronics. nih.gov The anthraquinone core is an electron-accepting moiety, and when combined with electron-donating groups like amines, it creates a donor-acceptor structure that is beneficial for charge transport. scispace.comresearchgate.net This has led to their investigation in organic semiconductors and photovoltaic materials. researchgate.netuniv-smb.fr

In the context of organic photovoltaics (solar cells), anthraquinone derivatives are being explored for their light-harvesting capabilities. scispace.com Their ability to absorb light and facilitate the separation of charge is a key requirement for efficient solar energy conversion. Research has shown that the structural and electronic properties of these molecules can be tuned to optimize their performance in photovoltaic devices. researchgate.net While specific studies on this compound in this area are emerging, the broader class of anthraquinone derivatives shows significant promise. scispace.com

Photoinitiators and Photopolymerization Studies in Polymer Science

Amino-substituted anthraquinones, including derivatives of this compound, have been investigated as photoinitiators for photopolymerization processes. oatext.com Photoinitiators are molecules that, upon absorption of light, generate reactive species (such as radicals) that initiate a polymerization reaction. This technology is fundamental to applications like 3D printing, coatings, and adhesives.

Research has shown that certain amino-substituted anthraquinones can act as efficient photoinitiators for the polymerization of alkene monomers. oatext.com The mechanism is believed to involve hydrogen abstraction by the photoinitiator in its triplet excited state. oatext.com The efficiency of this process is dependent on the photophysical properties of the anthraquinone derivative, such as its ability to undergo intersystem crossing from the excited singlet state to the triplet state. oatext.com While monoamino-substituted anthraquinones may show limited efficiency, bisamino-substituted derivatives have demonstrated significant potential as photoinitiators. oatext.com

Electrochemical Applications in Energy Storage and Sensing Technologies

The redox-active nature of the anthraquinone core makes this compound and its polymers relevant in the field of electrochemistry, particularly for energy storage and sensing applications. nih.gov

In energy storage, polymers based on anthraquinone have been studied as electrode materials for supercapacitors. These materials can store charge through rapid and reversible redox reactions, offering high power density and long cycle life. The performance of these poly(anthraquinones) is influenced by their chemical structure and morphology.

Furthermore, the electrochemical properties of anthraquinone derivatives lend themselves to the development of chemical sensors. For instance, research has explored the use of 2-aminoanthraquinone, a related compound, as a component in humidity and temperature sensors. The interaction of the sensor material with the analyte can induce a measurable change in its electrical or electrochemical properties.

Supramolecular Chemistry and Host-Guest Interactions with Cyclodextrins

The field of supramolecular chemistry investigates the non-covalent interactions between molecules. A key area within this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules. europa.eu

While direct research on the host-guest interactions of this compound with cyclodextrins is limited, studies on analogous anthraquinone derivatives provide valuable insights. Research has demonstrated that anthraquinone derivatives can form inclusion complexes with cyclodextrins in aqueous solutions. scispace.comoatext.com The primary driving force for this complexation is the hydrophobic interaction between the nonpolar anthraquinone guest and the hydrophobic cavity of the cyclodextrin (B1172386) host. scispace.comoatext.com

The size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin) plays a crucial role in the stability and geometry of the inclusion complex. scispace.com For example, a study on 1,4-dihydroxy-9,10-anthraquinone (quinizarin) showed that it forms complexes with α-, β-, and γ-cyclodextrins, with the orientation of the guest molecule within the host cavity depending on the relative sizes. scispace.com

The complexation of aminoanthraquinones with cyclodextrins has also been investigated. A study on the interaction of 1-aminoanthraquinone (B167232) with β-cyclodextrin determined an association constant, indicating the formation of a stable host-guest complex. Such interactions can alter the physicochemical properties of the guest molecule, such as its solubility and electrochemical behavior. This has implications for drug delivery systems, where cyclodextrins can be used to encapsulate and transport drug molecules. mdpi.com

Q & A

Q. What advanced separation techniques resolve this compound from complex mixtures in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.